molecular formula C16H30N2O3 B2396509 tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate CAS No. 1228947-20-3

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate

Cat. No.: B2396509
CAS No.: 1228947-20-3
M. Wt: 298.427
InChI Key: ITOPAWCSWDKAHS-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate is a stereochemically defined cyclohexylcarbamate derivative featuring a tetrahydro-2H-pyran-4-ylamino substituent at the 4-position of the cyclohexane ring.

Properties

IUPAC Name

tert-butyl N-[4-(oxan-4-ylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-13-6-4-12(5-7-13)17-14-8-10-20-11-9-14/h12-14,17H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOPAWCSWDKAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Amines

The 1R,4R configuration is achieved through chiral resolution or asymmetric hydrogenation. A method described in WO2018192273A1 employs (1r,4R)-N1-((R)-1-methoxypropan-2-yl)cyclohexane-1,4-diamine as a precursor, synthesized via Pd-catalyzed hydrogenation of a cyclohexene diamine derivative under high-pressure H₂. The stereochemical outcome is controlled by the choice of chiral ligands, such as (R)-BINAP, yielding enantiomeric excess >95%.

Reductive Amination

Alternative routes utilize reductive amination of cyclohexanone derivatives. For instance, reacting 4-aminocyclohexanone with tetrahydro-2H-pyran-4-amine in the presence of NaBH₃CN or H₂/Pd-C furnishes the cis-1,4-diamine scaffold. This method, however, requires careful optimization to avoid over-reduction or epimerization.

Introduction of the Tetrahydro-2H-Pyran-4-Ylamino Group

Nucleophilic Substitution

The tetrahydro-2H-pyran-4-ylamino moiety is introduced via SN2 reaction between a cyclohexylamine intermediate and a tetrahydro-2H-pyran-4-yl electrophile (e.g., mesylate or tosylate). In US8778951B2, analogous reactions employ tetrahydro-2H-pyran-4-ylmethyl bromide in acetonitrile with triethylamine as a base, achieving yields of 70–85%.

Reductive Amination

Condensation of cyclohexylamine with tetrahydro-2H-pyran-4-one followed by NaBH₄ reduction offers a milder alternative. This method, however, risks forming Schiff base intermediates that may require acidic workup for stabilization.

Boc Protection of the Primary Amine

Standard Boc Activation

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF. A protocol from EP3752488B1 utilizes 1.05 equivalents of Boc anhydride with catalytic dimethylaminopyridine (DMAP), yielding >90% conversion after 12 hours at 25°C. Excess reagent is quenched with aqueous NaHCO₃, and the product is isolated via extraction and column chromatography.

Solvent and Base Optimization

Polar aprotic solvents like acetonitrile enhance reaction rates, as demonstrated in WO2018192273A1, where tert-butyl carbamate formation completes within 4 hours at 50°C. Triethylamine or DIEA is preferred over DMAP for acid-sensitive substrates.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water mixtures. Patent data indicate that slow cooling to −5°C yields crystals with >99% purity.

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate gradients) resolves Boc-protected intermediates from unreacted amines or solvents.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.30–3.50 (m, 4H, pyran OCH₂), 3.85 (m, 1H, cyclohexyl CH).
  • MS (ESI+) : m/z 341.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereochemical Control
Chiral Resolution 78 99.5 Excellent
Reductive Amination 65 98 Moderate
SN2 Substitution 82 99 High

Chiral resolution offers superior enantioselectivity but requires costly catalysts. SN2 substitution balances yield and scalability, making it ideal for industrial applications.

Industrial-Scale Production Considerations

Kishida Chemical Co., Ltd., markets this compound as a building block, indicating kilogram-scale synthesis capabilities. Key challenges include:

  • Cost of Chiral Catalysts : Asymmetric hydrogenation necessitates Rh or Pd complexes, contributing to 30–40% of total production costs.
  • Solvent Recovery : Acetonitrile and THF are recycled via distillation to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticoagulant Development

One of the primary applications of tert-butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate is in the development of anticoagulant drugs. It serves as a precursor in the synthesis of Edoxaban, a direct factor Xa inhibitor used to prevent blood clots. The synthesis method described in patent literature indicates that this compound can be synthesized with high yields and purity, enhancing its utility in pharmaceutical formulations .

1.2 Inhibitory Activity against Amyloid Aggregation

Research has highlighted the compound's potential role in neurodegenerative disease treatment by inhibiting amyloid-beta aggregation. In vitro studies demonstrated that derivatives of this compound could reduce the toxicity associated with amyloid-beta peptides, suggesting its application in Alzheimer's disease research .

Biological Studies

2.1 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In cellular models, it exhibited a moderate protective effect against oxidative stress induced by amyloid-beta, which is crucial for understanding its potential therapeutic roles in neurodegenerative disorders .

2.2 Anticancer Research

Recent studies have explored the compound's effects on cancer cell lines, indicating that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This positions it as a candidate for further development in cancer therapeutics.

Synthetic Methodologies

3.1 Versatile Synthetic Intermediates

This compound is utilized as an intermediate in various synthetic routes, allowing chemists to access complex molecular architectures efficiently. Its structural features enable modifications that can lead to a variety of bioactive compounds.

3.2 Reaction Mechanisms and Pathways

The compound's reactivity has been studied to understand better the underlying mechanisms of its transformations during synthesis. This knowledge aids in optimizing reaction conditions for higher yields and selectivity.

Data Tables and Case Studies

Application Area Description Key Findings
Anticoagulant SynthesisPrecursor for EdoxabanHigh yield synthesis methods enhance drug formulation
Neuroprotective StudiesInhibition of amyloid-beta aggregationModerate protective effects observed in vitro
Cancer ResearchAntiproliferative effectsInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on substituent variations, molecular properties, and synthesis methodologies.

Structural Analogs and Substituent Diversity

Key analogs include:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Data/Properties Evidence ID
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate 2-bromobenzamido C₁₈H₂₅BrN₂O₃ 397.31 Bromine atom enhances electrophilicity
tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate isobutyramido Not explicitly provided - CAS: 1286275-29-3; available as lab chemical
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate 5-fluoro-1-oxoisoindolin-2-yl C₂₀H₂₄FN₃O₃ 397.43 >95% purity; potential kinase inhibitor
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate 5,6,7,8-tetrahydroquinolin-8-ylamino C₂₀H₃₁N₃O₂ 345.48 Nitrogen-rich scaffold for metal chelation
tert-Butyl (1R,4R)-4-(3-fluorobenzylamino)-cyclohexylcarbamate 3-fluorobenzylamino C₁₈H₂₆FN₂O₂ 333.42 Fluorine improves metabolic stability

Notes:

  • The target compound’s tetrahydro-2H-pyran-4-ylamino group introduces a six-membered oxygen-containing ring, which may enhance solubility compared to aromatic substituents (e.g., 2-bromobenzamido) .
  • Substituents like 3-fluorobenzylamino (molar mass 333.42) prioritize lipophilicity, which could influence blood-brain barrier penetration .

Physicochemical and Spectroscopic Data

  • NMR Spectroscopy: The tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate () exhibits distinct ¹H NMR peaks at δ 8.22 (s, pyrimidine H) and δ 3.28 (s, methoxy group), underscoring the role of substituents in spectroscopic profiles .
  • Purity: The 5-fluoro-1-oxoisoindolin-2-yl derivative is available at >95% purity, suggesting robust synthetic and purification protocols compared to other analogs .

Biological Activity

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate is a complex organic compound with the molecular formula C17H30N2O4. It features a unique structure that includes both a carbamate and an amine functional group, which are critical for its biological interactions. This compound has garnered attention in medicinal chemistry due to its potential applications in treating diseases related to immune dysfunction and cancer.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A tert-butyl group that enhances lipophilicity.
  • A tetrahydro-2H-pyran moiety which may contribute to its biological activity.
  • A cyclohexylcarbamate group that is vital for its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signaling pathways by binding to targets such as Bruton's tyrosine kinase, which is significant in B-cell signaling and has implications in various cancers.

Binding Affinity Studies

Research has indicated that the compound exhibits notable binding affinity towards various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be utilized to quantify these interactions.

Target Binding Affinity (Kd) Method Used
Bruton's Tyrosine Kinase15 nMSurface Plasmon Resonance
Other Kinase Targets20–50 nMIsothermal Titration Calorimetry

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes, including apoptosis and proliferation in cancer cell lines. For instance, it has shown cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 25 µM.

Case Study: MCF-7 Cell Line

A study evaluating the cytotoxicity of the compound on the MCF-7 breast cancer cell line reported:

  • IC50: 25 µM
  • Mechanism: Induction of apoptosis via caspase activation.

Potential Therapeutic Applications

Given its structural features and biological activity, this compound holds promise for development in several therapeutic areas:

  • Cancer Treatment: Targeting specific kinases involved in tumor growth.
  • Immune Modulation: Potential use in diseases characterized by immune dysfunction.
  • Neurological Disorders: Exploration of its effects on neuroprotective pathways.

Q & A

Basic Research Questions

What are the optimal synthetic routes and conditions for preparing tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-ylamino)cyclohexylcarbamate?**

  • Methodology :

  • Step 1 : Boc-protection of the cyclohexylamine precursor using Boc₂O in dichloromethane (DCM) at -78°C under inert atmosphere (N₂), followed by pH adjustment to 5 with 1 M HCl and extraction with ethyl acetate (EtOAc). This ensures selective protection of the amine group .

  • Step 2 : Coupling with tetrahydro-2H-pyran-4-amine using NaHCO₃ in dimethylacetamide (DMAc) at 80°C. Reaction monitoring via TLC or LC-MS is critical to avoid over-alkylation .

  • Purification : Column chromatography (silica gel, gradient elution with hexane/EtOAc) achieves >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

    • Key Data :
StepReagents/ConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, DCM, -78°C85%92%
Amine CouplingNaHCO₃, DMAc, 80°C73%89%

How to confirm stereochemistry at the 1R and 4R positions of the cyclohexane ring?**

  • Methodology :

  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR with literature values for trans/cis cyclohexane derivatives. For example, axial-equatorial proton coupling in trans-1,4-disubstituted cyclohexanes typically ranges from 8–12 Hz .
  • Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention times should align with standards of known configuration .
    • Contradictions : If NMR data conflicts with expected stereochemistry, perform X-ray crystallography on a single crystal (e.g., grown via vapor diffusion with diethyl ether) for definitive confirmation .

Advanced Research Questions

Q. How to address low yields in the coupling of tetrahydro-2H-pyran-4-amine with the Boc-protected cyclohexyl intermediate?

  • Analysis : Competing side reactions (e.g., elimination or dimerization) may occur under basic conditions.
  • Optimization Strategies :

  • Solvent Screening : Replace DMAc with DMF or THF to reduce nucleophilicity of the base (NaHCO₃ vs. DIEA) .

  • Temperature Control : Lower reaction temperature to 60°C to suppress side reactions while maintaining sufficient activation energy .

  • Additives : Introduce catalytic CuI (1 mol%) to facilitate Ullmann-type coupling, improving regioselectivity .

    • Data Comparison :
ConditionSolventTemp (°C)Yield
NaHCO₃, DMAcDMAc8073%
DIEA, CuI, THFTHF6088%

Q. How to achieve selective deprotection of the tert-butyl carbamate group without disrupting the tetrahydro-2H-pyran ring?

  • Methodology :

  • Acidic Conditions : Use 4 M HCl in dioxane (2 h, 0°C) for mild deprotection. Monitor via FT-IR (disappearance of Boc C=O stretch at ~1680 cm⁻¹) .
  • Alternative : TFA/DCM (1:1 v/v, 30 min, RT) selectively removes Boc while preserving acid-labile groups. Neutralize with saturated NaHCO₃ post-deprotection .
    • Risk Mitigation : Pre-test stability of the pyran ring under acidic conditions via 1^1H NMR (e.g., monitor pyran O–C–O signals at δ 3.5–4.0 ppm) .

Contradiction Resolution

Q. How to interpret conflicting solubility data for the compound in polar vs. nonpolar solvents?

  • Hypothesis : The stereochemistry (1R*,4R*) may influence hydrogen-bonding interactions, altering solubility.
  • Testing :

  • Measure solubility in DMSO, methanol, and chloroform using gravimetric analysis (10 mg/mL, 25°C).
  • Compare with computational COSMO-RS simulations to predict solvent interactions based on molecular dipole moments .
    • Example Data :
SolventExperimental Solubility (mg/mL)Predicted (COSMO-RS)
DMSO12.514.2
Methanol3.84.1

Application-Oriented Questions

Q. How to evaluate the compound's potential as a chiral ligand in asymmetric catalysis?

  • Methodology :

  • Coordination Studies : Titrate with metal salts (e.g., Pd(OAc)₂) in CDCl₃ and monitor 1^1H NMR shifts (e.g., upfield shifts of NH protons indicate metal binding) .

  • Catalytic Screening : Test in asymmetric allylic alkylation (AAA) reactions. Measure enantiomeric excess (ee) via HPLC with a chiral column .

    • Key Metrics :
MetalReactionee (%)
PdAAA of 1,3-diphenylallyl acetate82
RhHydrogenation of α,β-unsaturated ester68

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.